
3-Isocyanato-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyanato-4-(trifluoromethyl)pyridine: is a chemical compound that features a pyridine ring substituted with an isocyanate group at the third position and a trifluoromethyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-amino-4-(trifluoromethyl)pyridine with phosgene to form the isocyanate derivative . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 3-Isocyanato-4-(trifluoromethyl)pyridine may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process typically includes steps such as purification and isolation to obtain the compound in high purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isocyanato-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization Reactions: The isocyanate group can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Catalysts such as tertiary amines or organometallic compounds can be used to facilitate these reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Isocyanato-4-(trifluoromethyl)pyridine is used as a building block in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new materials and chemical intermediates .
Biology and Medicine: In the pharmaceutical industry, this compound is explored for its potential to form bioactive molecules. Its derivatives may exhibit biological activities that are useful in drug discovery and development .
Industry: The compound is used in the production of agrochemicals, where it contributes to the synthesis of pesticides and herbicides. Its reactivity with nucleophiles makes it a versatile intermediate in the formulation of active ingredients .
Wirkmechanismus
The mechanism of action of 3-Isocyanato-4-(trifluoromethyl)pyridine involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is harnessed in various applications, including the formation of ureas and carbamates, which are important in pharmaceuticals and agrochemicals .
Vergleich Mit ähnlichen Verbindungen
- 3-Isocyanato-2-(trifluoromethyl)pyridine
- 4-Isocyanato-3-(trifluoromethyl)pyridine
- 2-Isocyanato-4-(trifluoromethyl)pyridine
Comparison: 3-Isocyanato-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the isocyanate and trifluoromethyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and applications, making it a distinct and valuable chemical entity .
Eigenschaften
Molekularformel |
C7H3F3N2O |
|---|---|
Molekulargewicht |
188.11 g/mol |
IUPAC-Name |
3-isocyanato-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H |
InChI-Schlüssel |
UZBJDZKTBCSNSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C(F)(F)F)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


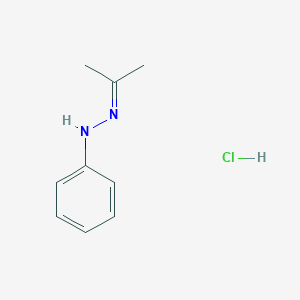

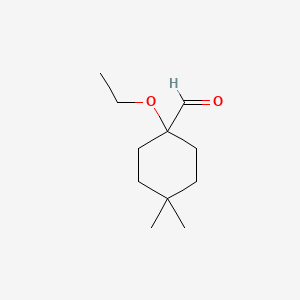

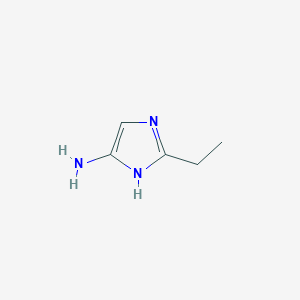
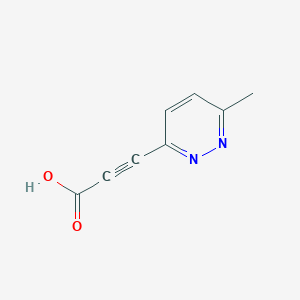


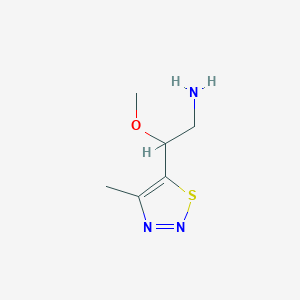
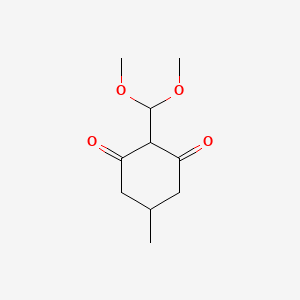

![N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)


